molecular formula C16H23N3O B11443841 N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide

Cat. No.: B11443841
M. Wt: 273.37 g/mol
InChI Key: LNFNMOKRVOSTHB-UHFFFAOYSA-N
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Description

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide typically involves the condensation of ortho-phenylenediamine with a suitable aldehyde or ketone, followed by acylation. One common method includes:

  • Reacting ortho-phenylenediamine with pentyl aldehyde in the presence of an acid catalyst to form the benzimidazole core.
  • Acylating the resulting benzimidazole with acetic anhydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The benzimidazole core can undergo oxidation reactions, often leading to the formation of N-oxides.

    Reduction: Reduction of the benzimidazole ring can yield various hydrogenated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Hydrogenated benzimidazole derivatives.

    Substitution: Various N-substituted benzimidazole derivatives.

Scientific Research Applications

N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.

Mechanism of Action

The mechanism of action of N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells. The benzimidazole core is known to interact with DNA and proteins, disrupting essential cellular processes.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a wide range of biological activities.

    Albendazole: An anthelmintic drug used to treat parasitic worm infections.

    Mebendazole: Another anthelmintic drug with similar uses to albendazole.

Uniqueness: N-[1-(1-pentyl-1H-benzimidazol-2-yl)ethyl]acetamide stands out due to its specific structural modifications, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives. Its unique pentyl and acetamide substituents contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

N-[1-(1-pentylbenzimidazol-2-yl)ethyl]acetamide

InChI

InChI=1S/C16H23N3O/c1-4-5-8-11-19-15-10-7-6-9-14(15)18-16(19)12(2)17-13(3)20/h6-7,9-10,12H,4-5,8,11H2,1-3H3,(H,17,20)

InChI Key

LNFNMOKRVOSTHB-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1C(C)NC(=O)C

Origin of Product

United States

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